3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridazine ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, where a butylsulfonyl chloride reacts with the pyrrolidine ring under basic conditions.
Formation of Pyridazine Ring: The pyridazine ring is formed through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds.
Coupling of Pyrrolidine and Pyridazine Rings: The final step involves coupling the pyrrolidine ring with the pyridazine ring through an ether linkage, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones also share the pyrrolidine ring structure.
Uniqueness
This compound is unique due to the combination of the pyridazine and pyrrolidine rings, along with the butylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1-butylsulfonylpyrrolidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-2-3-9-19(16,17)15-8-6-11(10-15)18-12-5-4-7-13-14-12/h4-5,7,11H,2-3,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHEPQYKJUIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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